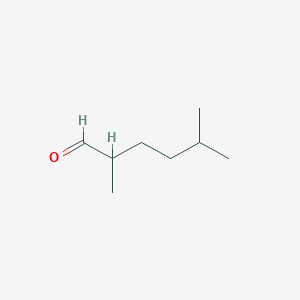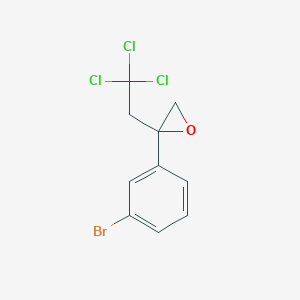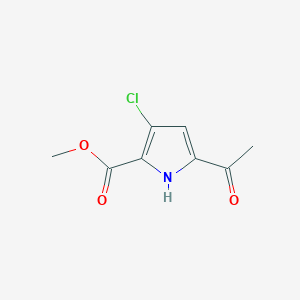
7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid is a derivative of chromone, a naturally occurring compound found in various plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid typically involves the oxidation of 3-formylchromone. One common method is the oxidation of 3-formylchromone using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the halogenation of formyl groups in 3-formylchromones followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The oxidation of 3-formylchromone remains a preferred method due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted chromones and chromone derivatives, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence, which is useful in imaging and sensing applications . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
3-Carboxy-7-hydroxycoumarin: A structurally similar compound with similar fluorescent properties.
7-Hydroxycoumarin-3-carboxylic acid: Another related compound used as a pH indicator and fluorescent dye.
Uniqueness: 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid is unique due to its specific chromone structure, which imparts distinct photophysical and chemical properties. Its ability to undergo ESIPT and exhibit dual fluorescence makes it particularly valuable in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C10H6O5 |
|---|---|
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
7-hydroxy-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-5-1-2-6-8(3-5)15-4-7(9(6)12)10(13)14/h1-4,11H,(H,13,14) |
Clave InChI |
RQSYNGKUCHCIGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)OC=C(C2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{3-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}ethan-1-one](/img/structure/B8581099.png)










